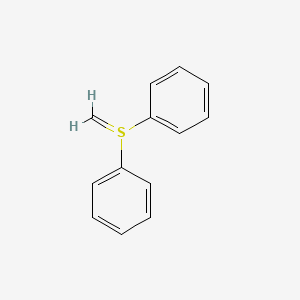

Diphenylsulfonium methylide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12S |

|---|---|

Molecular Weight |

200.30 g/mol |

IUPAC Name |

methylidene(diphenyl)-λ4-sulfane |

InChI |

InChI=1S/C13H12S/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H2 |

InChI Key |

KDFWIDQEGGGHAB-UHFFFAOYSA-N |

Canonical SMILES |

C=S(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Generation and Stability of Diphenylsulfonium Methylide

Traditional Generation Methods via Sulfonium (B1226848) Salt Deprotonation

The most conventional and widely practiced method for producing diphenylsulfonium methylide involves the deprotonation of a corresponding sulfonium salt, typically a diphenyl(methyl)sulfonium halide or triflate. smolecule.comorganic-chemistry.org This acid-base reaction requires a strong base to abstract a proton from the methyl group, which is rendered acidic by the adjacent positively charged sulfur atom. organic-chemistry.orgmdpi.com The general transformation can be represented by the reaction of a diphenyl(methyl)sulfonium salt with a suitable base to yield the ylide. numberanalytics.com

Due to its reactive nature and limited stability at ambient temperatures, this compound is almost exclusively generated in situ. smolecule.comthieme-connect.describd.com This strategy involves producing the ylide in the reaction vessel in the presence of the electrophilic substrate with which it is intended to react. This approach minimizes the decomposition of the ylide and maximizes its synthetic utility.

Common protocols for the in situ generation involve treating the precursor sulfonium salt with a strong base under anhydrous conditions at low temperatures. thieme-connect.de Organolithium reagents, such as butyllithium (B86547) (BuLi), are frequently employed for this purpose in aprotic solvents like tetrahydrofuran (B95107) (THF), often at -78 °C. thieme-connect.de Other strong bases like sodium hydride (NaH) in solvents such as dimethyl sulfoxide (B87167) (DMSO) are also used, particularly for generating related sulfur ylides. organic-chemistry.orgadichemistry.com The choice of base and solvent is critical and depends on the stability of the ylide and its compatibility with the substrate. core.ac.uk

Alternative Generation Methodologies

Beyond classical deprotonation, alternative methods have been developed to access this compound and related sulfur ylides, sometimes under milder or more specific conditions. These methods include the reaction of sulfides with carbenes generated from diazo compounds and the thermal decarboxylation of carboxymethylsulfonium betaines. wiley.comresearchgate.netresearchgate.net

A significant alternative for the regioselective generation of sulfonium ylides is the fluoride-induced desilylation of an α-silyl sulfonium salt. thieme-connect.dethieme-connect.de For this compound, this involves the treatment of a precursor like diphenyl[(trimethylsilyl)methyl]sulfonium trifluoromethanesulfonate (B1224126) with a fluoride (B91410) ion source. thieme-connect.deresearchgate.net

Cesium fluoride (CsF) in a polar aprotic solvent such as DMSO is commonly used for this transformation. thieme-connect.deresearchgate.net The high affinity of the fluoride ion for silicon drives the cleavage of the carbon-silicon bond, generating the ylide carbanion in situ. thieme-connect.destackexchange.com A key advantage of this method is that it allows for the generation of ylides in a regioselective manner that might be contrary to the thermodynamic product expected from deprotonation of a multifunctional sulfonium salt. thieme-connect.de This protocol proceeds in relatively nonbasic media, expanding its compatibility with sensitive substrates. thieme-connect.de

Influence of Substituents on Ylide Stability and Reactivity

The substituents attached to the sulfur atom profoundly affect the stability and reactivity of a sulfur ylide. numberanalytics.com Electron-withdrawing groups tend to stabilize the ylide by delocalizing the negative charge of the carbanion, while electron-donating groups are destabilizing. adichemistry.com In this compound, the two phenyl groups act as electron-withdrawing substituents, providing significant stabilization compared to dialkylsulfonium methylides. adichemistry.com This stabilization is attributed primarily to electrostatic effects and negative hyperconjugation, where the carbon lone pair overlaps with a σ*-orbital on the sulfur, rather than through d-orbital participation as was once theorized. thieme-connect.de

Even with the stabilizing effect of the phenyl groups, this compound is a highly reactive and generally non-isolable species. thieme-connect.de Its reactivity is lower than that of dimethylsulfonium methylide, which is reflected in its reaction patterns; for instance, it reacts well with aldehydes but not typically with ketones. thieme-connect.de

A comparison between this compound and dimethylsulfoxonium methylide (often called the Corey's ylide) highlights the critical role of substituent effects on ylide character. adichemistry.comthieme-connect.de Dimethylsulfoxonium methylide is considered a "stabilized" ylide, primarily because the strongly electron-withdrawing oxo group (S=O) delocalizes the negative charge on the adjacent carbon, rendering the ylide more stable and less nucleophilic than its sulfonium counterparts. mdpi.comadichemistry.comthieme-connect.de

This difference in stability leads to distinct and often complementary reactivity profiles, particularly with α,β-unsaturated carbonyl compounds. thieme-connect.depku.edu.cn

Reactivity: this compound is more reactive and less stable than dimethylsulfoxonium methylide. thieme-connect.depku.edu.cn

Reaction with Enones: The greater stability of dimethylsulfoxonium methylide allows it to undergo reversible 1,2-addition to the carbonyl group of an enone. This reversibility allows the thermodynamically favored 1,4-conjugate addition (Michael addition) to occur, leading ultimately to cyclopropanation. adichemistry.comthieme-connect.deslideshare.net In contrast, the more reactive this compound (like dimethylsulfonium methylide) typically undergoes rapid and irreversible 1,2-addition to the carbonyl group, resulting in the formation of an epoxide. adichemistry.comthieme-connect.depku.edu.cn

This divergent reactivity makes the choice between these two classes of ylides a powerful tool for controlling reaction outcomes in organic synthesis.

| Feature | This compound | Dimethylsulfoxonium Methylide |

| Class | Sulfonium Ylide | Sulfoxonium Ylide |

| Relative Stability | Less stable, more reactive. thieme-connect.de | More stable, less reactive ("Stabilized Ylide"). adichemistry.comthieme-connect.de |

| Key Stabilizing Group | Phenyl groups | Oxo group (S=O). mdpi.comadichemistry.com |

| Typical Reaction with Enones | 1,2-Addition (Epoxidation). thieme-connect.depku.edu.cn | 1,4-Addition (Cyclopropanation). adichemistry.comthieme-connect.depku.edu.cn |

| Reversibility of Carbonyl Addition | Generally irreversible. thieme-connect.depku.edu.cn | Reversible. thieme-connect.depku.edu.cn |

Mechanistic Insights into Diphenylsulfonium Methylide Reactivity

Nucleophilic Addition Pathways

As a nucleophilic species, the reactivity of diphenylsulfonium methylide is centered on the ylidic carbon, which bears a partial negative charge. adichemistry.com This carbon atom readily attacks electron-deficient centers, initiating a cascade of bond-forming and bond-breaking events. The primary modes of reaction involve addition to carbonyl compounds and Michael acceptors. organic-chemistry.org

This compound reacts with aldehydes and ketones via a 1,2-addition pathway to form epoxides, a process central to the Corey-Chaykovsky reaction. organic-chemistry.orgthieme-connect.de The mechanism begins with the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com This step forms a betaine (B1666868) intermediate, a zwitterionic species. thieme-connect.de Subsequently, an intramolecular S_N2 reaction occurs where the newly formed alkoxide attacks the carbon bearing the diphenylsulfonium group, which acts as an excellent leaving group. organic-chemistry.org This ring-closing step results in the formation of a three-membered epoxide ring and diphenyl sulfide (B99878) as a byproduct. adichemistry.com

Unlike more stabilized ylides, the reaction with unstabilized or semi-stabilized ylides like this compound is generally irreversible and kinetically controlled, favoring direct addition to the carbonyl group. adichemistry.comlibretexts.org This pathway is particularly efficient for forming epoxides from a wide range of aldehydes and ketones. thieme-connect.de

Table 1: Reaction of this compound with Carbonyls

| Reactant Type | Addition Pathway | Primary Product | Key Intermediate |

|---|---|---|---|

| Aldehydes, Ketones | 1,2-Addition | Epoxide | Betaine |

When reacting with α,β-unsaturated carbonyl compounds, known as Michael acceptors, sulfur ylides can undergo either 1,2-addition (at the carbonyl carbon) or 1,4-conjugate addition (at the β-carbon). adichemistry.comwikipedia.org this compound, being an unstabilized ylide, demonstrates a strong preference for the 1,2-addition pathway, leading to the formation of vinyl epoxides. adichemistry.comsmolecule.com This is in contrast to more stabilized sulfur ylides, such as dimethyloxosulfonium methylide, which preferentially undergo 1,4-addition to yield cyclopropane (B1198618) derivatives. adichemistry.comorganic-chemistry.org The 1,4-addition, or Michael-initiated ring closure (MIRC), involves the initial attack on the β-carbon to form a stabilized enolate, which then cyclizes. core.ac.uk However, for this compound, the direct attack at the carbonyl group is kinetically faster and irreversible. adichemistry.com

Intramolecular Cyclization Processes

This compound can participate in intramolecular reactions where the ylide and the electrophilic center are part of the same molecule. These processes are powerful methods for constructing fused ring systems. thieme-connect.de The reaction pathway often involves the initial formation of the sulfonium (B1226848) ylide, which then attacks a pendant electrophile, such as a carbonyl or a Michael acceptor, within the molecule. nih.gov This intramolecular nucleophilic attack leads to the formation of cyclic products. For instance, an ylide generated within a molecule containing a ketone can undergo an intramolecular 1,2-addition to form a bicyclic epoxide. nih.gov Similarly, reaction with a tethered Michael acceptor can lead to fused cyclopropane structures, although this is less common for unstabilized ylides. core.ac.uknih.gov The success and regioselectivity of these cyclizations are governed by factors such as ring strain in the transition state and the length of the tether connecting the ylide and the electrophile. researchgate.net

Applications of Diphenylsulfonium Methylide in Targeted Organic Synthesis

Construction of Three-Membered Rings: The Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky reaction is a powerful chemical process used to synthesize epoxides, aziridines, and cyclopropanes. wikipedia.orgsunrisechemical.com This reaction involves the addition of a sulfur ylide, such as diphenylsulfonium methylide, to various electrophilic double bonds found in ketones, aldehydes, imines, or enones, resulting in the formation of the corresponding three-membered ring. wikipedia.orgadichemistry.comyoutube.com The ylides are typically generated in situ through the deprotonation of a corresponding sulfonium (B1226848) salt with a strong base. adichemistry.comorganic-chemistry.org The reaction is known for its diastereoselective nature, often favoring the formation of trans products. wikipedia.org

The general mechanism involves the nucleophilic attack of the ylide's carbanion on the electrophilic carbon of the substrate. organic-chemistry.orgslideshare.net This initial addition forms a zwitterionic intermediate known as a betaine (B1666868). organic-chemistry.org The negatively charged heteroatom (oxygen or nitrogen) then acts as an internal nucleophile, attacking the carbon bearing the sulfonium group. This intramolecular substitution displaces the neutral dialkyl sulfide (B99878), which is a good leaving group, to close the ring and form the final product. adichemistry.comorganic-chemistry.org This mechanistic pathway contrasts with the Wittig reaction, where the high stability of the phosphorus-oxygen double bond drives the reaction toward olefination instead of epoxidation. wikipedia.orgorganic-chemistry.org

The synthesis of epoxides (oxiranes) from carbonyl compounds is one of the most significant and widely used applications of the Corey-Chaykovsky reaction. wikipedia.orgtutorchase.com This method provides an important alternative to the traditional epoxidation of alkenes. wikipedia.org The reaction is versatile, accommodating a wide range of aldehydes and ketones to produce the corresponding epoxides under mild conditions. tutorchase.comresearchgate.net

This compound acts as a nucleophile, transferring a methylene (B1212753) group (CH₂) to the carbonyl carbon of aldehydes and ketones. wikipedia.orgtutorchase.com The reaction proceeds via a nucleophilic addition to the C=O bond, forming a betaine intermediate. organic-chemistry.orgslideshare.net This is followed by an intramolecular SN2 ring-closing step to yield the epoxide and diphenyl sulfide. adichemistry.comorganic-chemistry.org The reaction is generally efficient for both aromatic and aliphatic aldehydes and ketones. thieme-connect.demdpi.com In a non-basic medium, this compound can be generated from diphenyl[(trimethylsilyl)methyl]sulfonium triflate and cesium fluoride (B91410), reacting in situ with carbonyl compounds to afford oxiranes. researchgate.net

Table 1: Epoxide Synthesis from Carbonyl Compounds

| Substrate | Ylide Reagent | Product |

|---|

| Aldehyde | this compound | Epoxide | | Ketone | this compound | Substituted Epoxide | | Cyclopentanone | Diphenylsulfonium benzylide | Spiro-epoxide |

The Corey-Chaykovsky reaction is also a key method for synthesizing aziridines, the nitrogen analogues of epoxides. wikipedia.orgadichemistry.comsmolecule.com This application provides an alternative to other methods like amine transfer from oxaziridines. wikipedia.org The reaction is broadly applicable to a range of imine substrates. wikipedia.orgelsevier.com

In aziridine (B145994) synthesis, the sulfur ylide reacts with an imine, which contains a polar carbon-nitrogen double bond (C=N). wikipedia.orgorganicchemistrytutor.com The mechanism is analogous to epoxide formation: the ylide's nucleophilic carbon attacks the imine carbon, forming a betaine intermediate. wikipedia.org Subsequently, the negatively charged nitrogen atom attacks the carbon attached to the sulfur, displacing the sulfide and forming the three-membered aziridine ring. organicchemistrytutor.com The stereochemical outcome of the reaction can be influenced by the specific ylide and imine used. acs.org For semistabilized ylides, such as those derived from diphenylsulfonium salts, the initial betaine formation is often non-reversible, meaning the stereoselectivity is determined at this first addition step. nih.gov In some cases, reacting a preformed ylide, such as one prepared from [3-(trimethylsilyl)allyl]diphenylsulfonium perchlorate, with imines at low temperatures can favor the formation of cis-vinylaziridines. acs.orgnih.gov

Table 2: Aziridine Synthesis from Imines

| Substrate | Ylide Reagent | Product |

|---|

| Imine | this compound | Aziridine | | N-Diphenylphosphinoyl imine | [3-(trimethylsilyl)allyl]diphenylsulfonium ylide | cis-Vinylaziridine |

The synthesis of cyclopropanes represents another important facet of the Corey-Chaykovsky reaction, particularly when reacting with α,β-unsaturated carbonyl compounds (enones). wikipedia.orgadichemistry.comorganic-chemistry.orgsmolecule.com

The reaction of sulfur ylides with enones can lead to either epoxides (via 1,2-addition to the carbonyl group) or cyclopropanes (via 1,4-conjugate addition to the olefin). adichemistry.comorganicchemistrytutor.com The outcome is largely dependent on the stability of the sulfur ylide. adichemistry.com Unstabilized ylides typically undergo a rapid, irreversible 1,2-addition to form epoxides. adichemistry.com In contrast, more stabilized ylides, like dimethylsulfoxonium methylide, favor a reversible 1,2-addition but an irreversible 1,4-addition (Michael addition). adichemistry.comorganic-chemistry.org This 1,4-addition generates an enolate intermediate, which then undergoes intramolecular ring closure to form a cyclopropane (B1198618) in a process known as Michael-Initiated Ring Closure (MIRC). adichemistry.com

This compound and its derivatives are considered semistabilized ylides and can be used for cyclopropanation. nih.gov The methylenation of alkenes with this compound, for instance, gives higher yields of cyclopropanes when a copper catalyst, such as copper(II) 3-pentylacetylacetonate, is present. researchgate.netthieme-connect.de This catalytic approach has been shown to be effective for the cyclopropanation of various olefins. wiley.com

Table 3: Cyclopropane Synthesis from Enones and Olefins

| Substrate | Ylide Reagent | Catalyst/Conditions | Product |

|---|

| Enone (Michael Acceptor) | Stabilized Ylide (e.g., Diphenylsulfonium derivative) | 1,4-addition (MIRC) | Cyclopropyl ketone | | Olefin | this compound | Copper(II) acetylacetonate (B107027) | Cyclopropane |

Cyclopropane Synthesis

Carbon-Carbon Bond Formation Beyond Cyclopropanation

While renowned for its role in cyclopropanation reactions, the utility of this compound extends to other significant carbon-carbon bond-forming strategies. These methods leverage the ylide's reactivity to construct more complex carbon skeletons, moving beyond the simple three-membered ring. The development of new methods for creating carbon-carbon bonds is a central theme in organic synthesis, with a focus on reactions that are efficient and operate under mild conditions. researchgate.netresearchgate.netorganic-chemistry.orgcore.ac.uk

Homoallylic alcohols are crucial building blocks in the synthesis of natural products and other biologically active molecules. organic-chemistry.orgrsc.org The application of sulfonium ylides in the synthesis of these structures is typically an indirect, multi-step process that begins with the formation of an epoxide. This compound, through the Johnson-Corey-Chaykovsky reaction, efficiently converts aldehydes and ketones into the corresponding epoxides. nih.gov

While the direct reaction of the ylide itself does not yield a homoallylic alcohol, the resulting epoxide is a versatile intermediate. Subsequent regioselective ring-opening or rearrangement of this epoxide can lead to the desired homoallylic alcohol. For instance, research has shown that in the presence of a cobalt catalyst, the reaction of epoxides with dimethylsulfoxonium methylide, a related sulfur ylide, delivers homoallylic alcohols instead of the expected oxetanes. nih.gov This indicates a catalyst-controlled reaction pathway where the ylide or a derivative facilitates the rearrangement of the epoxide. This two-step sequence—epoxidation with a sulfonium ylide followed by a catalyzed ring-opening—provides a strategic approach to homoallylic alcohols from simple carbonyl precursors. researchgate.netrsc.org

A variety of methods exist for the synthesis of homoallylic alcohols, often involving the allylation of carbonyl compounds. rsc.orgwikipedia.org The approach via sulfonium ylide-derived epoxides offers a valuable alternative, particularly for constructing specific substitution patterns. nih.govbristol.ac.uk

Table 1: Conceptual Pathway for Homoallylic Alcohol Synthesis via this compound

| Step | Reactants | Reagent/Catalyst | Intermediate/Product | Key Transformation |

| 1 | Aldehyde/Ketone | This compound | Epoxide | Johnson-Corey-Chaykovsky Epoxidation |

| 2 | Epoxide | Metal Catalyst (e.g., Cobalt) | Homoallylic Alcohol | Rearrangement/Ring-Opening |

Spirocyclopropanes, particularly those integrated into cyclic dione (B5365651) systems, are valuable synthetic intermediates due to the inherent strain of the three-membered ring, which facilitates subsequent ring-opening and annulation reactions. rsc.org this compound and its precursors have proven highly effective in constructing these spirocyclic systems.

An efficient and practical method for synthesizing 2′,3′-nonsubstituted cyclohexane-1,3-dione-2-spirocyclopropanes involves the reaction of 1,3-cyclohexanediones with (2-bromoethyl)diphenylsulfonium (B3254981) trifluoromethanesulfonate (B1224126). nih.gov This sulfonium salt serves as a precursor to the ylide, which then engages in a Michael-initiated ring closure (MIRC) with the enone system of the dione to furnish the spirocyclopropane in high yields. nih.gov This method is notable for its mild conditions, typically employing potassium carbonate as the base in ethyl acetate (B1210297) at room temperature. nih.gov The utility of this approach has been extended to other cyclic diones, including 1,3-cyclopentanedione (B128120) and 1,3-cycloheptanedione, as well as acyclic 1,3-diones. nih.gov

Table 2: Examples of Spirocyclopropanation using a Diphenylsulfonium Salt Precursor

| Substrate | Product | Yield | Reference |

| 1,3-Cyclohexanedione | Cyclohexane-1,3-dione-2-spirocyclopropane | High | nih.gov |

| 1,3-Cyclopentanedione | Cyclopentane-1,3-dione-2-spirocyclopropane | High | nih.gov |

| 1,3-Cycloheptanedione | Cycloheptane-1,3-dione-2-spirocyclopropane | High | nih.gov |

| 1,3-Indanedione | 1,3-Indanedione-2-spirocyclopropane | High | nih.gov |

Heteroatom-Containing Ring Systems

This compound and its derivatives are instrumental in synthesizing various small, heteroatom-containing rings beyond epoxides. These reactions typically proceed via the addition of the ylide to a polar π-bond (e.g., C=N) or by a tandem Michael addition/ring-closure sequence.

The Johnson-Corey-Chaykovsky reaction is a cornerstone for producing three-membered heterocycles. nih.gov When the ylide reacts with an imine, particularly an N-sulfonylimine, it yields an aziridine. nih.govwikipedia.org This provides a direct route to functionalized nitrogen-containing rings. Similarly, reaction with epoxides can lead to ring-expansion, affording four-membered oxetanes, although this process often requires longer reaction times. nih.gov

Furthermore, vinyl-substituted diphenylsulfonium salts are powerful reagents for annulation reactions to form bicyclic heterocycles. For example, β-trifluoromethyl-substituted diphenylvinylsulfonium triflate reacts with α- or β-amino ketones to produce α-trifluoromethyl-substituted bicyclic epoxy-fused pyrrolidines and piperidines with high diastereoselectivity. thieme-connect.com A similar reaction with α-hydroxyketones yields bicyclic epoxides. thieme-connect.com These transformations highlight the versatility of diphenylsulfonium-based reagents in constructing complex heterocyclic frameworks. thieme-connect.com

Rearrangement Reactions

Sulfur ylides, including those derived from diphenyl sulfide, are well-known to participate in a variety of rearrangement reactions, which serve as powerful tools for carbon-carbon and carbon-heteroatom bond formation. rsc.orgwikipedia.org These processes often proceed with high regio- and stereoselectivity, enabling the construction of complex molecular architectures from simpler precursors. researchgate.net

Sigmatropic rearrangements are pericyclic reactions involving the migration of a σ-bond across a π-system. rsc.orgbristol.ac.uk Allylic sulfonium ylides are particularly prone to undergoing nih.govacs.org-sigmatropic rearrangements. researchgate.net This process involves a concerted, five-membered ring transition state and results in a completely rearranged carbon skeleton with the formation of a new carbon-carbon bond and a new carbon-sulfur bond, typically with allylic inversion. researchgate.net

A classic example is the Sommelet-Hauser rearrangement, which involves the nih.govacs.org-sigmatropic rearrangement of a benzylic ammonium (B1175870) ylide, but the principle is directly applicable to sulfur ylides. In the context of this compound chemistry, an allylic sulfide can react with a carbene source (or be alkylated and deprotonated) to form an allylic sulfonium ylide. This intermediate rapidly rearranges to form a homoallylic sulfide. For instance, the reaction of allyl sulfides with samarium carbenoids generates allylic sulfonium ylides in situ, which then undergo clean nih.govacs.org-rearrangement to provide homoallylic sulfides in excellent yields.

Metal catalysis can also facilitate these rearrangements. Gold(I) catalysts have been used to promote the cycloisomerization of S-homopropargyl sulfonium ylides to dihydrobenzo[b]thiepines via a charge-accelerated sulfonium nih.govnih.gov-sigmatropic rearrangement. acs.org Rhodium catalysts are also frequently employed to generate sulfonium ylides from diazo compounds and sulfides, which then undergo facile nih.govacs.org-rearrangements. These catalytic methods have expanded the scope and utility of sigmatropic rearrangements involving sulfur ylides. researchgate.netthieme-connect.com

Table 3: General Scheme of nih.govacs.org-Sigmatropic Rearrangement of an Allylic Sulfonium Ylide

| Starting Material | Intermediate | Transition State | Product |

| Allylic Sulfide | Allylic Sulfonium Ylide | 5-Membered Cyclic | Homoallylic Sulfide |

Insertion Reactions

Beyond their classical roles, sulfonium ylides like this compound are gaining attention as safer, non-diazo precursors for metal carbenoids, which can participate in insertion reactions. wikipedia.org These reactions, particularly insertions into C-H and X-H (where X is a heteroatom like N or O) bonds, are powerful methods for forging new bonds in a highly efficient manner. wikipedia.org

The use of sulfonium ylides as carbene precursors in transition-metal-catalyzed insertion reactions is a developing field. The process typically involves the reaction of the ylide with a metal complex (e.g., rhodium or copper) to generate a transient metal carbene. This highly reactive species can then insert into a nearby C-H or N-H bond. For example, rhodium(II) acetate has been shown to catalyze the N-H insertion of a β-keto sulfoxonium ylide, forming a six-membered ring. wikipedia.org

While examples of C-H insertion using sulfonium ylides are less common than with their sulfoxonium counterparts, the potential exists. wikipedia.org One reported instance involved the reaction of a sulfonium ylide under rhodium catalysis, which yielded the desired lactone product from C-H insertion, albeit in a low yield, with carbene dimerization being the major side reaction. wikipedia.org This highlights a key challenge in the field: controlling the reactivity of the intermediate metal carbene to favor the desired insertion pathway over competing processes like cyclopropanation or dimerization. wikipedia.org

Stereochemical Control and Asymmetric Synthesis with Diphenylsulfonium Methylide and Derivatives

Diastereoselectivity in Cyclopropanation Reactions

The cyclopropanation of activated alkenes, such as α,β-unsaturated carbonyl compounds, using sulfonium (B1226848) ylides is a cornerstone of the Johnson-Corey-Chaykovsky reaction. wikipedia.org The diastereoselectivity of this process—the preferential formation of one diastereomer over another (e.g., trans vs. cis or syn vs. anti)—is profoundly influenced by the structure and stability of the sulfur ylide, the geometry of the alkene, and the reaction conditions. adichemistry.comacs.org

Generally, cyclopropanation reactions involving sulfur ylides proceed through an initial nucleophilic addition of the ylide to the alkene (Michael addition) to form a betaine (B1666868) intermediate, which then undergoes intramolecular ring closure to yield the cyclopropane (B1198618). mdpi.com The stereochemical outcome is often determined by the relative energies of the transition states leading to the different diastereomeric products. acs.orgjlu.edu.cn

For stabilized sulfur ylides, the initial addition to the alkene is often reversible, and the subsequent ring-closing step is rate-determining. In these cases, the reaction tends to favor the formation of the more thermodynamically stable trans-cyclopropane product, as the intermediate betaine has sufficient time to equilibrate to its most stable conformation before ring closure. adichemistry.comacs.org However, when less stable or "semi-stabilized" ylides, such as those bearing phenyl groups (e.g., diphenylsulfonium methylide derivatives), are used, the initial addition can become the irreversible, diastereoselectivity-determining step. acs.orgbristol.ac.uk In such scenarios, the stereochemistry of the starting olefin can be directly translated to the product. For instance, reactions with this compound derivatives can be stereospecific, where cis-olefins yield cis-cyclopropanes and trans-olefins produce trans-cyclopropanes, particularly when bond rotation in the intermediate is restricted. adichemistry.com

Research has demonstrated high trans-diastereoselectivity in the cyclopropanation of electron-poor dienes using aryl- and vinyl-stabilized sulfonium ylides, achieving high yields and regioselectivity. organic-chemistry.org Theoretical studies using density functional theory (DFT) have corroborated these experimental findings, predicting high selectivity toward trans-cyclopropanes based on the activation energies of the diastereomeric transition states. acs.orgjlu.edu.cn

The influence of reaction conditions on diastereoselectivity is also significant. In a study on the synthesis of a precursor to the pharmaceutical agent (+)-LY354740, it was found that stoichiometric reaction conditions (using a pre-formed sulfonium salt and a base) resulted in high diastereoselectivity for the cyclopropanation of cyclopentenone. nih.gov Conversely, catalytic conditions led to low diastereoselectivity. nih.gov This difference was attributed to base-mediated equilibration of the betaine intermediate under stoichiometric conditions, a process that is slower at the high dilutions used in some protocols. nih.gov

The reaction of chiral α,β-unsaturated compounds with achiral sulfonium ylides provides another avenue for diastereoselective cyclopropanation, where the existing chirality of the substrate directs the approach of the ylide. High diastereoselectivity has been observed in the reaction of various sulfonium ylides with chiral substrates like (S)-(+)-α-(diethoxyphosphoryl)vinyl p-tolyl sulfoxide (B87167) and 2-[(S)-(4-methylphenyl)sulfinyl]cyclopent-2-en-1-one, leading to the formation of cyclopropanes as single diastereoisomers in some cases. rsc.orgresearchgate.netrsc.org

| Ylide Type | Substrate | Key Finding | Resulting Diastereoselectivity | Citations |

| Stabilized Ylides | (E)- and (Z)-olefins | Betaine equilibration is faster than ring closure. | Predominantly trans-cyclopropanes. | adichemistry.comacs.org |

| This compound Derivatives | (E)- and (Z)-olefins | Bond rotation is restricted or slow. | Stereochemistry of the olefin is maintained. | adichemistry.com |

| Aryl-stabilized Ylides | Electron-poor dienes | Efficient cyclopropanation with high stereocontrol. | High trans-diastereoselectivity (>95:5). | organic-chemistry.org |

| Ester-stabilized Ylides | Cyclopentenone | Stoichiometric conditions allow betaine equilibration. | High diastereoselectivity. | nih.gov |

| Unstabilized/Semi-stabilized Ylides | Chiral α,β-unsaturated bicyclic γ-lactams | Ylide structure dictates stereochemical outcome. | Major isomer is the syn-cyclopropane. | bristol.ac.uk |

Enantioselective Approaches in Epoxidation

The synthesis of chiral, non-racemic epoxides is of paramount importance in chemistry. While the classic Johnson-Corey-Chaykovsky reaction using achiral ylides like this compound produces racemic epoxides from prochiral carbonyl compounds, significant efforts have been dedicated to developing asymmetric versions of this transformation. These approaches can be broadly divided into two categories: the use of stoichiometric chiral sulfonium ylides and the development of more efficient organocatalytic methodologies.

The most direct strategy for asymmetric epoxidation involves the use of a chiral sulfonium ylide. In this approach, the chirality is typically introduced in one of two ways: either the sulfur atom itself is a stereocenter within a chiral sulfide (B99878) precursor, or a chiral auxiliary is attached to the ylide structure. bristol.ac.ukthieme-connect.com

The first successful, albeit moderately selective, asymmetric epoxidation using this strategy was reported in 1989, employing chiral sulfides derived from (+)-10-camphorsulfonic acid to generate the ylide in situ. bristol.ac.uk This work paved the way for the development of more sophisticated chiral sulfides. C₂-symmetric 2,5-disubstituted tetrahydrothiophenes and oxathiane-derived ylides were later shown to provide high levels of diastereo- and enantiocontrol. wikipedia.orgbristol.ac.ukthieme-connect.com These ylides are generated from their corresponding chiral sulfonium salts, which are often prepared as single diastereomers, thus ensuring the formation of a ylide with a defined configuration at the sulfur atom. bristol.ac.uk

An alternative approach involves attaching a chiral auxiliary to the ylidic carbon. A notable example is (S)-Dimethylsulfonium(p-tolylsulfinyl)methylide, a chiral ylide featuring an optically active sulfinyl group. thieme-connect.comthieme-connect.com This reagent reacts with various aldehydes to produce α,β-epoxy sulfoxides with excellent enantioselectivity and moderate diastereoselectivity. The resulting epoxy sulfoxides can then be transformed into enantiopure monosubstituted oxiranes, demonstrating a novel route to these valuable building blocks. thieme-connect.com

| Aldehyde (R-CHO) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) of trans isomer | Citations |

| Ph-CHO (Benzaldehyde) | 70:30 | >98% | thieme-connect.comthieme-connect.com |

| p-Br-C₆H₄-CHO | 65:35 | >98% | thieme-connect.comthieme-connect.com |

| p-MeO-C₆H₄-CHO | 67:33 | >98% | thieme-connect.comthieme-connect.com |

| 2-Naphthyl-CHO | 75:25 | >98% | thieme-connect.comthieme-connect.com |

| (E)-PhCH=CH-CHO | 60:40 | >98% | thieme-connect.comthieme-connect.com |

While stoichiometric chiral ylides are effective, they are inherently inefficient in terms of atom economy and require the synthesis and resolution of chiral precursors. A more advanced and practical approach is the development of catalytic asymmetric epoxidation, where a substoichiometric amount of a chiral sulfide acts as an organocatalyst. scispace.comresearchgate.net

The catalytic cycle for these reactions involves the in situ generation of the chiral sulfonium ylide from the chiral sulfide. mdpi.comscispace.com The ylide then reacts with the carbonyl compound to form the epoxide and regenerate the sulfide, which can then re-enter the catalytic cycle. Two primary methods have been established for this process:

Alkylation Method : The chiral sulfide reacts with an alkylating agent (e.g., an alkyl halide) in the presence of a base and the carbonyl substrate. scispace.com

Carbene Method : The chiral sulfide reacts with a diazo compound in the presence of a metal catalyst to form the ylide. scispace.com

A highly successful organocatalytic system employs conformationally restricted chiral sulfides, such as 2,5-dimethylthiolanes with a "locked" conformation imposed by a bridging acetal (B89532) group. organic-chemistry.org This user-friendly, metal-free process uses as little as 10-20 mol% of the chiral sulfide to promote the asymmetric addition of sulfonium ylides to aldehydes. organic-chemistry.orgorganic-chemistry.org The reaction proceeds efficiently, often in the presence of a phase-transfer catalyst, to afford trans-epoxides with high yields and excellent enantiomeric ratios, demonstrating the power of organocatalysis in this field. organic-chemistry.org The development of such catalytic methods represents a significant advance, making the asymmetric synthesis of epoxides via sulfur ylides a more practical and sustainable endeavor. researchgate.net

| Aldehyde | Catalyst Loading | Yield | Enantiomeric Ratio (trans isomer) | Citations |

| Benzaldehyde | 10 mol% | 90% | 98:2 | organic-chemistry.org |

| 4-Chlorobenzaldehyde | 10 mol% | 85% | 98:2 | organic-chemistry.org |

| 4-Nitrobenzaldehyde | 10 mol% | 92% | 97:3 | organic-chemistry.org |

| 2-Naphthaldehyde | 10 mol% | 88% | 95:5 | organic-chemistry.org |

Stereodivergent Synthesis Utilizing Sulfonium Ylides

Stereodivergent synthesis refers to the ability to selectively produce any stereoisomer of a product with multiple stereocenters, typically by modifying the catalyst or reaction conditions while using a common set of starting materials. Sulfonium ylides have emerged as powerful tools in this area, enabling access to a full spectrum of product stereoisomers that would be difficult to obtain otherwise.

A compelling example is the stereodivergent synthesis of α,β-disubstituted 1,4-dicarbonyl compounds. nih.govacs.org This strategy utilizes a coupling reaction between a ynamide and a vinyl sulfoxide, which proceeds through a key charge-accelerated organic-chemistry.orgorganic-chemistry.org-sigmatropic sulfonium rearrangement. nih.gov Remarkably, this method allows for the synthesis of all four possible stereoisomers of the product through careful selection of the starting materials:

The geometry of the vinyl sulfoxide dictates the relative configuration: an (E)-vinyl sulfoxide yields the syn-configured product, while a (Z)-vinyl sulfoxide provides the anti-configured product. nih.govacs.org

The absolute configuration is controlled by the chirality at the stereogenic sulfur center of the vinyl sulfoxide. nih.govacs.org

This powerful approach provides stereocontrolled access to highly substituted γ-lactones and γ-lactams, which are valuable motifs in biologically active molecules. nih.gov

Another innovative use of sulfonium ylides in stereodivergent synthesis challenges the canonical reactivity of these reagents. While sulfur ylides classically react with carbonyls to form epoxides, a novel method using thiouronium ylides achieves stereodivergent olefination. organic-chemistry.orgnih.gov This transformation exhibits remarkable selectivity based on the substrate type:

Aldehydes are converted to Z-alkenes with high stereoselectivity. organic-chemistry.orgnih.gov

N-tosylimines react to form E-alkenes. organic-chemistry.orgnih.gov

This method provides a valuable alternative to traditional olefination reactions and expands the synthetic utility of sulfur ylides beyond three-membered ring formation. nih.gov

Furthermore, stereodivergence can be achieved by manipulating the reaction pathway of an intermediate formed from a sulfonium ylide reaction. For instance, vinyl epoxides, synthesized via a diastereoselective sulfonium ylide epoxidation, can be used as branching points for a stereodivergent route to β-hydroxy-α-methylene lactones. rsc.org Treatment of the vinyl epoxides with acid leads primarily to trans-lactones, whereas a palladium-catalyzed carbon dioxide insertion and cyclization sequence affords the corresponding cis-lactone counterparts. rsc.org

Advanced Synthetic Methodologies and Catalytic Approaches Involving Diphenylsulfonium Methylide

Transition Metal-Catalyzed Transformations

Transition metal catalysis has significantly expanded the synthetic utility of sulfur ylides, including diphenylsulfonium methylide. nih.gov These ylides can serve as precursors to metal carbenoids, which are key intermediates in a wide range of chemical transformations such as cyclopropanations and insertion reactions. nih.gov While much of the reactivity of sulfonium (B1226848) ylides in the presence of transition metals involves the activation of either the ylide or a coupling partner, the direct engagement of the sulfonium moiety in metal-catalyzed processes is also an area of investigation. nih.gov The compatibility of stabilized sulfonium ylides with Lewis acidic transition metal complexes has been a surprising and synthetically valuable discovery. nih.gov

Copper catalysts have been effectively employed to mediate methylene (B1212753) transfer reactions from this compound. A notable application is in cyclopropanation reactions. Early attempts at copper-catalyzed cyclopropanation with other sulfonium ylides were sometimes hampered by side reactions, such as the formation of carbene dimer-derived cyclopropanes. nih.gov However, the use of this compound in the presence of a copper(II) catalyst can lead to the desired cyclopropane (B1198618) product in appreciable yields, without the observation of such trimeric byproducts. nih.gov An improved procedure utilizing a copper catalyst with a bulky pentacac ligand allowed for lower catalyst loadings and resulted in a significant increase in the yield of the cyclopropanation product. nih.gov

Table 1: Overview of Copper-Catalyzed Methylene Transfer with this compound

| Reaction Type | Catalyst System | Substrate Example | Key Feature |

|---|---|---|---|

| Cyclopropanation | Cu(II) catalyst | Alkenes | Avoids formation of trimeric byproducts observed with other ylides. nih.gov |

| Cyclopropanation | Cu with pentacac ligand | Alkenes | Allows for lower catalyst loadings and provides higher yields. nih.gov |

While gold-catalyzed transformations involving carbene intermediates are well-established, the direct use of this compound as a carbene precursor in this context is not as extensively documented as with other transition metals. Research has shown that gold catalysts, such as AuCl or AuCl₃, can catalyze transformations of propargylic sulfides and dithioacetals, which are proposed to proceed through a gold carbene intermediate. nih.gov These reactions lead to the formation of indene (B144670) derivatives via a pentannulation of aromatic rings. nih.gov This suggests the potential for gold to mediate carbene transfer from sulfur-containing precursors, although specific examples detailing the use of this compound for this purpose require further investigation.

Beyond copper and gold, a range of other transition metals have been utilized to catalyze reactions involving sulfur ylides. Palladium, for instance, has been instrumental in the development of novel annulation strategies. A palladium-catalyzed formal [4+1] cycloaddition of sulfur ylides with in situ-generated palladium-stabilized zwitterions provides a convenient route to functionalized proline derivatives. In certain cases, employing this compound in these palladium-catalyzed reactions has been shown to enhance yields compared to its dimethylsulfonium counterparts.

Rhodium has also been employed in C-H activation and annulation reactions with sulfoxonium ylides to synthesize isoquinoline (B145761) derivatives. These processes highlight the capability of transition metals to mediate the coupling of sulfur ylides with various organic partners, leading to the formation of valuable heterocyclic structures. The choice of metal catalyst can significantly influence the outcome of the reaction, enabling chemo- and stereoselective transformations.

Table 2: Examples of Other Metal Catalysts in Reactions with Sulfur Ylides

| Metal Catalyst | Reaction Type | Ylide Type | Product |

|---|---|---|---|

| Palladium | [4+1] Annulation | This compound | 4-Methyleneproline (B1208900) derivatives. |

| Rhodium | C-H Activation/Annulation | Sulfoxonium ylides | Isoquinoline derivatives. |

Photoredox Catalysis

The advent of photoredox catalysis has opened new avenues for the reactivity of sulfonium salts and ylides. Under visible light irradiation, a photocatalyst can facilitate single-electron transfer (SET) processes, generating radical intermediates from sulfonium salts. This approach has been utilized for the functionalization of unsaturated compounds. For instance, a (phenylsulfonyl)difluoromethyl sulfonium salt has been used as a precursor for the PhSO₂CF₂ radical under photoredox conditions, enabling the difluoromethylation of olefins. While this specific example does not use this compound, it illustrates the general principle of generating reactive intermediates from sulfonium salts via photoredox catalysis. This strategy is distinct from the traditional ionic reactivity of sulfur ylides and has led to the discovery of unprecedented reactions.

Domino, Cascade, and Annulation Reactions

This compound and related sulfur ylides are valuable reagents in domino, cascade, and annulation reactions, which allow for the rapid construction of complex molecular frameworks in a single synthetic operation. A notable example is the palladium-catalyzed formal [4+1] cycloaddition reaction between sulfur ylides and in situ-generated palladium-stabilized zwitterions. This methodology provides access to functionalized 4-methyleneproline derivatives, which are useful scaffolds in medicinal chemistry. The use of this compound in this reaction was found to be advantageous, leading to smoother reactions and improved yields for certain substrates compared to dimethylsulfonium ylides.

Annulation reactions involving sulfur ylides can also be designed to form other heterocyclic systems. For example, a formal [4+1] annulation of α,α-dialkyl β-oxo amides with dimethylsulfoxonium methylide has been developed to synthesize β-hydroxy-γ-lactams through a tandem Corey-Chaykovsky reaction and intramolecular lactamization. While this example uses a sulfoxonium ylide, the underlying principle of using a methylide as a one-carbon component in an annulation cascade is a key strategy in modern organic synthesis.

"Instant Methylide" and Related Preparative Techniques

The traditional preparation of sulfur ylides often involves the deprotonation of a sulfonium salt with a strong base, with the ylide being generated prior to the addition of the substrate. An alternative and experimentally simpler approach is the "instant methylide" procedure. In this technique, a mixture of the sulfonium salt and a base (such as potassium tert-butoxide or sodium hydride) is prepared, which can often be stored under anhydrous conditions. The methylide is then generated in situ in the presence of the substrate. This modification of the Corey-Chaykovsky reaction offers several advantages, including ease of handling and shorter reaction times.

Another mild method for the in situ generation of sulfur ylides involves the thermally induced decarboxylation of carboxymethylsulfonium betaines. This protocol avoids the need for strong bases and has been successfully applied to the synthesis of epoxides and aziridines from aldehydes and imines, respectively. These innovative preparative techniques enhance the practical applicability of this compound and related reagents in organic synthesis.

Table 3: Comparison of Ylide Preparation Methods

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Traditional | Sulfonium salt, strong base | Ylide generated before substrate addition | Well-established |

| "Instant Methylide" | Sulfonium salt/base mixture | In situ generation in presence of substrate | Ease of handling, short reaction times. |

| Decarboxylation | Carboxymethylsulfonium betaine (B1666868) | Thermal | Mild, avoids strong bases. |

Theoretical and Computational Studies of Diphenylsulfonium Methylide

Quantum Chemical Investigations on Ylide Reactivity and Structure

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent reactivity of molecules like Diphenylsulfonium methylide. scienceopen.comresearchgate.net These ab initio methods solve the Schrödinger equation under various approximations to provide insights into molecular properties. scienceopen.com

Investigations focus on the molecule's geometry, the distribution of electron density, and the nature of its frontier molecular orbitals (HOMO and LUMO). The ylide character, a resonance between a zwitterionic form (Ph₂S⁺-CH₂⁻) and a covalent form (Ph₂S=CH₂), is a key feature explored by these methods. The calculated molecular electrostatic potential map helps to identify the nucleophilic and electrophilic sites within the molecule, confirming the carbanionic carbon as the primary site of nucleophilic attack. researchgate.net

Furthermore, quantum chemical studies can determine global reactivity descriptors. These descriptors, such as chemical hardness, electronic chemical potential, and electrophilicity, offer a quantitative measure of the ylide's stability and propensity to react. researchgate.net By analyzing these fundamental electronic properties, researchers can predict how this compound will behave in various chemical environments, providing a theoretical foundation for its synthetic applications.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the mechanisms of complex organic reactions involving sulfonium (B1226848) ylides. scienceopen.comuchicago.edu DFT methods are particularly useful for systems with several hundred atoms, allowing for the calculation of potential energy surfaces that map the energetic landscape of a reaction. scienceopen.com These studies provide a detailed, step-by-step view of how reactants are converted into products.

For reactions involving this compound, such as the Corey-Chaykovsky reaction, DFT calculations can trace the entire reaction pathway. This includes the initial nucleophilic attack of the ylide on a substrate (like a ketone or enone), the formation of a betaine (B1666868) intermediate, and the final ring-closing step to form an epoxide or cyclopropane (B1198618), with the concurrent expulsion of diphenyl sulfide (B99878). pku.edu.cnwikipedia.org By calculating the energies of all stationary points—reactants, intermediates, transition states, and products—DFT provides a comprehensive understanding of the reaction kinetics and thermodynamics. pku.edu.cn

Regioselectivity and Stereoselectivity Predictions

A significant application of DFT in the context of this compound chemistry is the prediction and rationalization of reaction selectivity.

Regioselectivity: In reactions with α,β-unsaturated carbonyl compounds (enones), sulfonium ylides can attack either the carbonyl carbon (1,2-addition) to yield an epoxide or the β-carbon (1,4-conjugate addition) to produce a cyclopropane. pku.edu.cnwikipedia.org DFT studies on analogous systems like dimethylsulfonium methylide (DMSM) have shown that the relative activation barriers for these two pathways determine the product outcome. pku.edu.cn Calculations reveal that the 1,4-addition pathway leading to cyclopropanation is often energetically favored over the 1,2-addition that leads to epoxidation. wikipedia.org

Stereoselectivity: DFT can also explain the origins of stereoselectivity, such as the common observation of trans products in cyclopropanation and epoxidation reactions. researchgate.netresearchgate.net By comparing the energies of the transition states leading to different stereoisomers (e.g., syn vs. anti betaine intermediates), researchers can predict which product will be favored. wikipedia.org For instance, DFT calculations have shown that the rate-limiting step is often the rotation around the central bond of the intermediate betaine, which allows the system to adopt the most stable conformation before the irreversible ring-closing step. wikipedia.org

Below is a table illustrating how DFT can be used to predict the outcomes of competing reaction pathways for a generic sulfonium ylide with an enone, based on calculated activation energies.

| Reaction Pathway | Addition Type | Predicted Product | Relative Activation Energy (kcal/mol) | Controlling Factor |

|---|---|---|---|---|

| Path A | 1,2-Addition | Epoxide | 15.9 | Kinetic Control |

| Path B | 1,4-Addition | Cyclopropane | 14.8 | Thermodynamic/Kinetic Control |

Analysis of Transition States and Intermediates

The core of a mechanistic study lies in the characterization of its transient species: intermediates and transition states. uchicago.edu DFT calculations allow for the geometric optimization and energetic evaluation of these fleeting structures. soton.ac.uk

Intermediates: In the Corey-Chaykovsky reaction, the betaine formed after the initial nucleophilic attack is a key intermediate. DFT calculations can determine its structure, including bond lengths and angles, and its relative stability. For example, studies on related ylides show that an intermediate resulting from Michael addition is exergonically formed by about -13.2 kcal/mol. pku.edu.cn

Transition States (TS): A transition state represents the highest energy point along a reaction coordinate. github.io Identifying the TS is crucial for calculating the activation energy barrier of a reaction step. DFT is used to locate these first-order saddle points on the potential energy surface. github.io A true transition state is confirmed by a frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the bond being formed or broken). github.io For the intramolecular substitution step in a cyclopropanation reaction, the activation free energy via its transition state (TS6) was calculated to be 9.8 kcal/mol. pku.edu.cn

The table below provides representative calculated energies for the stationary points in the cyclopropanation of an enone by a sulfonium ylide, as determined by DFT.

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Ylide + Enone | 0.0 |

| TS5 | Transition state for Michael Addition | +14.8 |

| IN5 | Betaine Intermediate | -13.2 |

| TS6 | Transition state for Ring Closure | -3.4 (from IN5) |

| Products | Cyclopropane + Diphenyl Sulfide | -47.4 |

Modeling Solvent Effects in Reactions

Chemical reactions are highly sensitive to the solvent environment. springernature.commdpi.com Computational models account for solvent effects using two primary approaches: implicit and explicit solvation models.

Implicit (Continuum) Models: These models, such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.commdpi.com This approach is computationally efficient and captures the bulk electrostatic effects of the solvent, which can stabilize or destabilize charged species like intermediates and transition states. springernature.commdpi.com The choice of solvent can dramatically alter reaction outcomes; a reaction might yield 70% product in chloroform (B151607) but 0% in acetonitrile, a difference that can be rationalized through implicit solvent calculations. mdpi.com

Explicit Models: This method involves including a specific number of individual solvent molecules in the quantum mechanical calculation. rsc.org This is more computationally intensive but is necessary when specific solvent-solute interactions, like hydrogen bonding, play a critical role in the mechanism. springernature.com Hybrid models that combine an inner shell of explicit solvent molecules with an outer continuum field are also employed to balance accuracy and computational cost. mdpi.com

For reactions of this compound, the stability of the charged sulfonium cation and the transition states can be significantly influenced by the solvent's polarity. rsc.org DFT calculations incorporating solvent models are essential for obtaining activation energies and reaction profiles that are comparable to experimental results obtained in solution. mdpi.comrsc.org

The following table demonstrates how a calculated activation barrier can change based on the solvent model used.

| Solvent Model | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase (Vacuum) | 1 | 24.5 |

| Toluene | 2.4 | 21.8 |

| Chloroform | 4.8 | 19.7 |

| Acetonitrile | 36.6 | 18.1 |

| Water | 78.4 | 17.5 |

Current Research Trends and Future Perspectives

Expanding Substrate Scope and Reaction Diversity

Modern synthetic efforts are continuously pushing the boundaries of what is achievable with diphenylsulfonium methylide and related sulfur ylides. Researchers are actively exploring new classes of electrophiles and expanding the diversity of accessible molecular structures.

Novel Electrophiles: While reactions with aldehydes, ketones, and Michael acceptors are well-established, current research is venturing into less conventional electrophiles. organic-chemistry.orgresearchgate.net For instance, the scope of the Corey-Chaykovsky reaction has been expanded to include imines for the synthesis of aziridines and thiocarbonyls for thiiranes. organic-chemistry.orgresearchgate.netadichemistry.com Recent studies have demonstrated the successful use of (2,2,2-trifluoroethyl)diphenylsulfonium triflate as an efficient reagent for creating trifluoromethyl-substituted epoxides, cyclopropanes, and aziridines, showcasing the expansion into fluorinated building blocks. rsc.org

Reaction Diversity: Beyond the classic cyclopropanation and epoxidation reactions, new transformations are being discovered. The adichemistry.comrsc.org-sigmatropic rearrangement of allylic sulfonium (B1226848) ylides has emerged as a powerful tool for carbon-carbon bond formation and the synthesis of functionalized alkenes. thieme-connect.comwikipedia.org This rearrangement can be triggered by various methods, including the use of samarium iodide with diiodomethane (B129776) or via S-arylation with arynes, providing access to complex homoallylic sulfides. rsc.orgthieme-connect.com Similarly, the less common adichemistry.comthieme-connect.com-sigmatropic rearrangement is gaining attention as a method for constructing C-C bonds and achieving skeletal editing, particularly in the synthesis of functionalized ketones and thiochromene frameworks. acs.orgchemrxiv.orgresearchgate.netthieme-connect.com

A summary of expanded reaction types is presented below.

| Reaction Type | Ylide Precursor/Variant | Substrate Class | Product Type | Key Findings | Ref. |

| Trifluoroethylidenation | (2,2,2-Trifluoroethyl)diphenylsulfonium triflate | Aldehydes, Enones, Imines | Trifluoromethyl-epoxides, -cyclopropanes, -aziridines | Excellent, but differing, diastereoselectivity for each product class. | rsc.org |

| adichemistry.comrsc.org-Sigmatropic Rearrangement | Allylic Sulfides + SmI₂/CH₂I₂ | Allylic Sulfides | Homoallylic Sulfides | Reaction proceeds rapidly at room temperature with complete allylic inversion. | thieme-connect.com |

| adichemistry.comrsc.org-Sigmatropic Rearrangement | Allyl/Propargyl Thioethers + Aryne Precursor | Allyl/Propargyl Thioethers | Functionalized Thioethers | Transition-metal-free method involving an in situ formed sulfonium ylide. | rsc.org |

| adichemistry.comthieme-connect.com-Sigmatropic Rearrangement | I(III)/S(VI) Ylides | 1,3-Dicarbonyls | α,α-Difunctionalized Ketones | Provides a novel pathway for the divergent synthesis of complex ketone structures. | acs.org |

| Cycloisomerization | Alkene-tethered Sulfonium Ylides | Intramolecular Alkenes | Dihydrofurans/Cyclopropanes | Catalyst-dependent selectivity (Pd(II) for dihydrofurans, Au(I) for cyclopropanes). | rsc.org |

Development of Novel Catalytic Systems

A major thrust in current ylide chemistry is the shift from stoichiometric to catalytic procedures. This not only improves atom economy but also enables the development of asymmetric variants, providing access to chiral molecules. organic-chemistry.org

Transition Metal Catalysis: Transition metals are pivotal in expanding the reactivity of sulfur ylides. nih.gov Palladium, rhodium, copper, and gold catalysts have been successfully employed. rhhz.netrsc.org For example, rhodium(II) catalysts can generate sulfonium ylides from diazo compounds and thioethers, which then undergo intramolecular adichemistry.comthieme-connect.com- or thieme-connect.comacs.org-sigmatropic rearrangements to form thiochromenes. chemrxiv.orgchemrxiv.org Palladium catalysis has been shown to enable unique cycloisomerizations of alkene-tethered sulfonium ylides, leading to dihydrofurans through an oxidative addition/reductive elimination cycle, a pathway distinct from the cyclopropanation observed with gold catalysts. rsc.org

Asymmetric Organocatalysis: The rise of organocatalysis has provided powerful, metal-free alternatives for controlling stereoselectivity in ylide reactions. mdpi.comoaepublish.com Chiral catalysts, such as amino acids, chiral phosphoric acids, and N-heterocyclic carbenes (NHCs), have been used to induce enantioselectivity. mdpi.comoaepublish.com For instance, chiral amino acids can catalyze the enantioselective cyclopropanation of α,β-unsaturated aldehydes. mdpi.com Chiral phosphoric acids have proven effective in catalyzing asymmetric N-H bond insertion reactions of α-carbonyl sulfonium ylides with anilines, producing chiral α-amino ketone compounds with high enantioselectivity. oaepublish.com

Selected examples of modern catalytic systems are detailed in the table below.

| Catalyst Type | Catalyst Example | Reaction | Key Outcome | Ref. |

| Transition Metal | Rh₂(OAc)₄ | Intramolecular Rearrangement of Diazo-Derived Ylides | Regio-divergent synthesis of chromenes and thiochromenes via adichemistry.comthieme-connect.com- and thieme-connect.comacs.org-sigmatropic shifts. | chemrxiv.org |

| Transition Metal | Pd(II) / Au(I) Complexes | Cycloisomerization of Alkene-Tethered Ylides | Divergent synthesis: Pd(II) yields dihydrofurans, while Au(I) yields cyclopropanes. | rsc.org |

| Transition Metal | Ni(II)-N,N'-dioxide complexes | Doyle-Kirmse Reaction | Highly enantioselective adichemistry.comrsc.org-sigmatropic rearrangement of α-diazo pyrazole (B372694) amides with sulfides. | rhhz.net |

| Organocatalyst | Chiral Amino Acid | Cyclopropanation | Enantioselective cyclopropanation of α,β-unsaturated aldehydes with stabilized sulfonium ylides. | mdpi.com |

| Organocatalyst | Chiral Phosphoric Acid | N-H Insertion | Asymmetric N-H insertion of α-carbonyl sulfonium ylides into anilines with excellent efficiency and enantioselectivity. | oaepublish.com |

| Organocatalyst | Chiral N-Heterocyclic Carbene (NHC) | Oxidative Cyclopropanation | Enantio- and diastereoselective synthesis of fully substituted cyclopropanes from α,β-unsaturated aldehydes. | mdpi.com |

Green Chemistry Approaches in Ylide Synthesis and Reactions

In line with the broader goals of sustainable chemistry, research is being directed towards making the synthesis and application of sulfonium ylides more environmentally benign. researchgate.net

Key strategies include:

Catalytic Reactions: As discussed previously, the move towards catalytic systems, whether using transition metals or organocatalysts, is a cornerstone of green chemistry. rhhz.netoaepublish.com It reduces waste by eliminating the need for stoichiometric reagents and allows for the use of chiral catalysts to produce enantiopure compounds efficiently, avoiding classical resolution steps. organic-chemistry.org

Atom Economy: Researchers are designing reactions that maximize the incorporation of atoms from the reactants into the final product. For example, gold-catalyzed intramolecular reactions of alkene- and alkyne-tethered sulfur ylides represent an atom-economical approach to cyclopropanes and furans. rsc.orgresearchgate.net

Alternative Reaction Media: Efforts are being made to replace traditional volatile organic solvents with greener alternatives. Some modern ylide reactions have been developed to work under aqueous conditions, significantly reducing the environmental impact. researchgate.net

Applications in Complex Molecule Synthesis

The ultimate test of a synthetic method is its ability to facilitate the construction of complex and valuable molecules, such as natural products and pharmaceutically active compounds. This compound and its derivatives have proven to be reliable tools in this regard.

Epoxidation and Cyclopropanation in Total Synthesis: The Corey-Chaykovsky reaction remains a go-to method for installing epoxide and cyclopropane (B1198618) rings in complex settings. organic-chemistry.orgmdpi.com For example, the diastereoselective epoxidation of chiral aldehydes using sulfonium methylides has been a key step in the synthesis of human renin inhibitors. bristol.ac.uk Furthermore, the highly diastereoselective cyclopropanation using diphenylsulfonium isopropylide has been instrumental in the efficient synthesis of deltamethrinic acid, a precursor to a widely used pyrethroid insecticide. bristol.ac.uk

Rearrangement Reactions in Scaffolding: Sigmatropic rearrangements of sulfonium ylides are increasingly used to construct core heterocyclic scaffolds found in bioactive molecules. wikipedia.orgchemrxiv.org Rhodium-catalyzed intramolecular rearrangements of strategically designed sulfonium ylides have been applied to the synthesis of chromene and thiochromene frameworks, which are present in numerous natural products and FDA-approved drugs. chemrxiv.orgchemrxiv.org

Construction of Nitrogen Heterocycles: Sulfoxonium ylides, which share reactivity patterns with sulfonium ylides, are powerful reagents for building nitrogen-containing heterocycles. sioc-journal.cn Recent research has demonstrated their utility in synthesizing complex structures like pyrroles, indoles, and quinolines, which are prevalent in medicinal chemistry. sioc-journal.cn

The application of these ylides in constructing key structural motifs underscores their importance in modern organic synthesis, enabling the efficient and stereocontrolled assembly of complex molecular targets.

Q & A

Q. How is diphenylsulfonium methylide synthesized, and what are the critical factors for stabilizing it during reactions?

this compound is typically generated via deprotonation of dimethyl sulfide derivatives under strongly basic conditions (e.g., using sodium hydride or potassium tert-butoxide). Stabilization requires low temperatures (−20°C to 0°C) due to its high reactivity and thermal instability . For example, Corey and Chaykovsky’s seminal work outlines its preparation by reacting dimethyl sulfide with methyl iodide followed by deprotonation . The reagent must be used immediately after generation to avoid decomposition.

Q. What are the primary applications of this compound in organic synthesis?

Its primary use is in the Corey–Chaykovsky reaction for epoxidation of aldehydes/ketones and cyclopropanation of α,β-unsaturated carbonyl compounds. For simple substrates (e.g., cyclohexanone), it forms epoxides efficiently at low temperatures, while conjugated systems require precise control to avoid side reactions like conjugate addition .

Advanced Research Questions

Q. How does the reactivity of this compound differ from dimethylsulfoxonium methylide, and what mechanistic insights explain these differences?

this compound is more nucleophilic and reactive than its sulfoxonium counterpart, enabling faster epoxidation but necessitating stricter temperature control. Mechanistically, the betaine intermediate formed during carbonyl addition undergoes intramolecular nucleophilic displacement more rapidly with sulfonium ylides, favoring epoxide formation. In contrast, sulfoxonium ylides favor cyclopropanation due to slower ring-closing kinetics, allowing conjugate addition pathways to dominate . Computational studies (e.g., DFT analyses) highlight differences in transition-state energies for these pathways .

Q. What experimental strategies can resolve contradictory data in studies involving this compound, such as unexpected cyclopropane formation during epoxidation attempts?

Contradictions often arise from competing reaction pathways. To address this:

- Monitor reaction kinetics : Use in-situ techniques like NMR or IR spectroscopy to track intermediate formation.

- Adjust steric/electronic conditions : Introduce bulky substituents on the carbonyl substrate to bias the reaction toward epoxidation.

- Computational modeling : Employ DFT calculations to predict the dominant pathway under specific conditions . For example, Yu et al. used DFT to rationalize why α,β-unsaturated ketones yield cyclopropanes with sulfoxonium ylides but epoxides with sulfonium ylides .

Q. How can enantioselective epoxidation be achieved using this compound, and what chiral auxiliaries or catalysts are effective?

Enantioselectivity requires chiral catalysts or ylide modifiers. For instance:

- Chiral sulfonium salts : Asymmetric induction is achieved by incorporating chiral ligands (e.g., binaphthol derivatives) during ylide generation.

- Enzymatic methods : Lipases or epoxide hydrolases can resolve racemic epoxides post-synthesis, though this is less common with sulfonium ylides . Recent studies have explored hybrid systems where chiral phase-transfer catalysts direct the ylide’s trajectory during carbonyl addition .

Methodological and Analytical Questions

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound and its reaction products?

- NMR spectroscopy : Low-temperature ¹H/¹³C NMR in deuterated THF or DMSO-d6 can capture ylide structure and intermediates.

- GC-MS/HPLC : For product quantification, especially when distinguishing epoxides from cyclopropanes.

- X-ray crystallography : To confirm stereochemistry of crystalline products (e.g., epoxides) .

Q. How should researchers design experiments to compare this compound’s efficiency with other ylides in large-scale syntheses?

- Control variables : Fix temperature, solvent (e.g., THF), and substrate concentration while varying the ylide.

- Benchmark metrics : Compare yields, reaction times, and byproduct profiles. For example, sulfonium ylides often achieve >80% epoxidation yields for aldehydes within 1 hour, whereas sulfoxonium ylides may require longer times .

- Scale-up considerations : Use flow chemistry to maintain low temperatures and minimize decomposition during large-scale reactions .

Data Interpretation and Theoretical Questions

Q. What computational approaches are used to model this compound’s reactivity, and how do they inform experimental design?

Density Functional Theory (DFT) studies analyze transition states and intermediates. For example:

- Reaction coordinate mapping : Identifies energy barriers for betaine formation vs. ring-closing steps.

- Solvent effects : Polarizable continuum models (PCM) predict solvent impacts on ylide stability . These models guide substrate selection and condition optimization, such as preferring non-polar solvents for epoxidation .

Q. How can researchers address reproducibility challenges when replicating literature procedures involving this compound?

- Detailed protocols : Ensure exact replication of temperature, stirring rate, and reagent purity (e.g., anhydrous solvents).

- Byproduct analysis : Use LC-MS to identify decomposition products (e.g., dimethyl sulfide).

- Collaborative verification : Cross-validate results with independent labs, as emphasized in recent reproducibility initiatives .

Tables for Quick Reference

| Analytical Technique | Application | Key Insights |

|---|---|---|

| Low-temp NMR | Ylide stability monitoring | Detects betaine intermediates at −40°C |

| DFT Modeling | Predicting enantioselectivity in epoxidation | Identifies chiral transition-state geometries |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.